molecular formula C24H27FN4O2 B6011062 N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6011062
M. Wt: 422.5 g/mol
InChI Key: TYBUGCYZPSUXQW-UHFFFAOYSA-N
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Description

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrazole ring, and multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperidine intermediate.

    Formation of the Pyrazole Ring: This can be accomplished through a condensation reaction between a hydrazine derivative and a diketone or similar compound.

    Coupling of the Pyrazole and Piperidine Rings: This step involves the formation of an amide bond, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide can be compared with other compounds that have similar structural features or biological activities:

    Similar Compounds:

  • Uniqueness: The presence of the fluorophenyl group in this compound may confer unique pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to specific targets.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-28(18-9-7-13-29(16-18)15-17-8-3-5-11-20(17)25)24(30)22-14-21(26-27-22)19-10-4-6-12-23(19)31-2/h3-6,8,10-12,14,18H,7,9,13,15-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBUGCYZPSUXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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